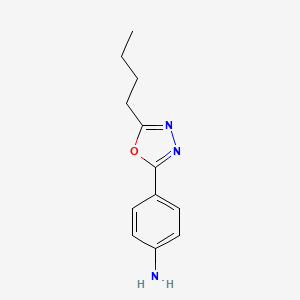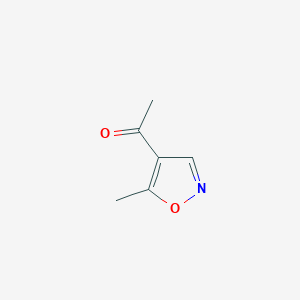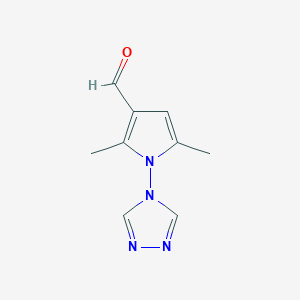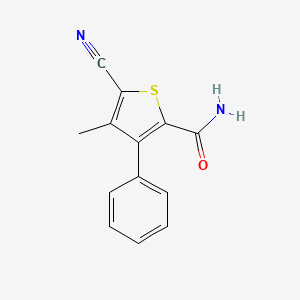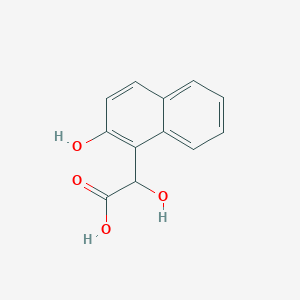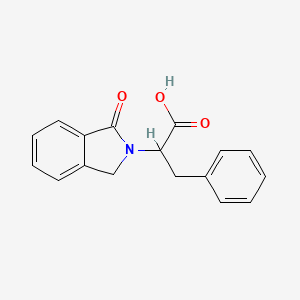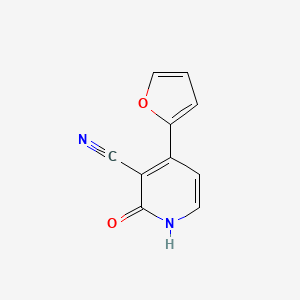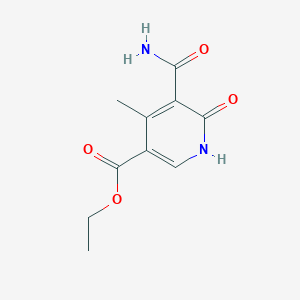
6-Nitro-2-propyl-1,3-benzoxazole
Vue d'ensemble
Description
6-Nitro-2-propyl-1,3-benzoxazole (6-NPB) is an organic compound that belongs to the class of heterocyclic compounds. It is also known as a nitrobenzoxazole or a 1,3-benzoxazole nitro compound. 6-NPB is an important synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in the synthesis of other organic compounds. 6-NPB is a versatile and versatile compound, and its properties make it suitable for a wide range of applications.
Applications De Recherche Scientifique
Recherche en protéomique
Le 6-Nitro-2-propyl-1,3-benzoxazole est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé pour étudier l'expression des protéines, identifier les protéines et analyser les modifications post-traductionnelles.
Agents anticancéreux
Le benzoxazole, la structure de base du this compound, se retrouve souvent dans les composés anticancéreux . Il peut cibler un large éventail de voies métaboliques et de processus cellulaires dans la pathologie du cancer . Des études récentes ont montré que les dérivés du benzoxazole possèdent une activité anticancéreuse puissante .
Propriétés antimicrobiennes
De nombreux composés naturels et synthétiques contenant du benzoxazole présentent un large éventail d'activités biologiques, notamment des propriétés antimicrobiennes . Ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Propriétés antioxydantes
Les dérivés du benzoxazole possèdent également des propriétés antioxydantes . Ils pourraient être utilisés dans le développement de médicaments pour lutter contre le stress oxydatif, qui est lié à diverses maladies, notamment le cancer, les maladies cardiovasculaires et les maladies neurodégénératives.
Propriétés antivirales
Les dérivés du benzoxazole ont des propriétés antivirales . Ils pourraient être utilisés dans le développement de médicaments antiviraux.
Propriétés antituberculeuses
Les dérivés du benzoxazole ont des propriétés antituberculeuses . Ils pourraient être utilisés dans le développement de médicaments pour traiter la tuberculose.
Propriétés anthelminthiques
Les dérivés du benzoxazole ont des propriétés anthelminthiques . Ils pourraient être utilisés dans le développement de médicaments pour traiter les infections par des vers parasites.
Médicament anti-inflammatoire non stéroïdien (AINS)
Le squelette benzoxazole forme le composant actif de nombreux médicaments commercialisés tels que le médicament anti-inflammatoire non stéroïdien, le funoxaprofène . Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux AINS.
Mécanisme D'action
Target of Action
The primary targets of 6-Nitro-2-propyl-1,3-benzoxazole are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
This compound interacts with its targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This interaction results in changes to the target molecules, affecting their function.
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . These effects could include antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Pharmacokinetics
The molecular weight of 2062 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Analyse Biochimique
Biochemical Properties
6-Nitro-2-propyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting bacterial growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it modulates the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, its interaction with DNA topoisomerases involves the formation of a stable complex that prevents the re-ligation of DNA strands, thereby inhibiting DNA replication . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of antioxidant defense mechanisms . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Cytochrome P450 enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, enhancing their excretion from the body . The compound’s metabolism significantly influences its pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can accumulate in the mitochondria, where it induces mitochondrial dysfunction and apoptosis . Additionally, the compound may localize to the endoplasmic reticulum, influencing protein folding and stress responses . Post-translational modifications, such as phosphorylation, can also regulate the subcellular localization of this compound, directing it to specific organelles for targeted action .
Propriétés
IUPAC Name |
6-nitro-2-propyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10-11-8-5-4-7(12(13)14)6-9(8)15-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPDIMYKKCHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310778 | |
| Record name | 6-Nitro-2-propylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885949-60-0 | |
| Record name | 6-Nitro-2-propylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-propylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






